6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile
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Overview
Description
6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile is an organic compound with the molecular formula C12H12BrF2NO It is a derivative of phenoxyhexanenitrile, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile typically involves the reaction of 4-bromo-2,5-difluorophenol with 6-bromohexanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include carboxylic acids, ketones, or aldehydes.
Reduction: Products include primary amines or other reduced derivatives.
Scientific Research Applications
6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-difluorophenol: A precursor in the synthesis of 6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile.
2-Bromo-4,5-difluorophenol: Another fluorinated bromophenol with similar reactivity.
6-Bromohexanenitrile: A key reagent in the synthesis of the target compound.
Uniqueness
This compound is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties
Biological Activity
6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hexanenitrile backbone with a phenoxy group substituted by a bromine atom and two fluorine atoms on the aromatic ring. This unique structure may contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi. The specific mechanisms through which it exerts these effects are still under investigation, but it is believed to involve the inhibition of key enzymes or disruption of cellular processes in microbial organisms.
Enzyme Interactions
The compound has shown potential in modulating enzyme activities. For instance, it may interact with nitrilases, enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. This interaction can lead to the formation of biologically active metabolites that could have therapeutic implications .
The precise mechanism of action remains an area of active research. However, the following pathways are proposed based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, leading to reduced viability of pathogens.
- Receptor Binding : It may bind to specific receptors or proteins within cells, altering their function and leading to downstream effects that impact cell survival or proliferation.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics.
- Nitrilase Activity :
Comparative Analysis
To better understand its biological activity, comparisons with similar compounds can provide insights into structure-activity relationships (SAR). Below is a comparative table:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine and difluoro substitutions | Antimicrobial, enzyme modulation |
4-Chloro-3-methylphenol | Chlorine substitution | Antimicrobial properties |
Ethyl 3,5-difluoro-2-ethoxybenzoylformate | Difluoro and ethoxy groups | Antimicrobial and enzyme interactions |
Properties
IUPAC Name |
6-(4-bromo-2,5-difluorophenoxy)hexanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO/c13-9-7-11(15)12(8-10(9)14)17-6-4-2-1-3-5-16/h7-8H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCOFBHPKLUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)OCCCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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